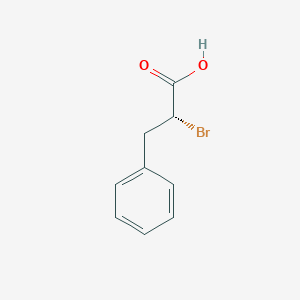

(R)-2-Bromo-3-phenylpropionic acid

Übersicht

Beschreibung

®-2-Bromo-3-phenylpropionic acid is an organic compound characterized by a bromine atom attached to the second carbon of a three-carbon chain, which also bears a phenyl group on the third carbon and a carboxylic acid group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Bromo-3-phenylpropionic acid typically involves the bromination of ®-3-phenylpropionic acid. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of ®-2-Bromo-3-phenylpropionic acid may involve large-scale bromination processes with stringent control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Types of Reactions:

Substitution Reactions: ®-2-Bromo-3-phenylpropionic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to ®-3-phenylpropionic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of ®-2-Bromo-3-phenylpropionic acid can lead to the formation of ®-2-bromo-3-phenylpropanoic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

- Substitution reactions yield various substituted ®-3-phenylpropionic acid derivatives.

- Reduction reactions produce ®-3-phenylpropionic acid.

- Oxidation reactions result in oxidized derivatives of ®-2-Bromo-3-phenylpropionic acid .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

(R)-2-Bromo-3-phenylpropionic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of angiotensin-converting enzyme (ACE) inhibitors, such as Omapatrilat, which is used for treating hypertension and heart failure . The compound's bromine atom enhances its reactivity, allowing for further transformations into biologically active molecules.

1.2 Development of ACE Inhibitors

The synthesis process of this compound typically involves the conversion of D-phenylalanine through a reaction with sodium nitrite and a bromine source. This method allows for higher yields and reduced byproducts compared to previous methods, making it more efficient for pharmaceutical applications . The ability to conduct this reaction at elevated temperatures also contributes to its industrial viability.

3.1 Agrochemical Synthesis

Beyond pharmaceuticals, this compound is utilized as an intermediate in the production of agrochemicals. Its structural properties allow it to participate in reactions that yield herbicides and pesticides, contributing to agricultural productivity.

3.2 Research and Development

In research settings, this compound is often used as a building block in synthetic organic chemistry. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds with potential therapeutic applications .

Case Studies

4.1 Synthesis of Omapatrilat

A notable case study involves the synthesis of Omapatrilat from this compound. Researchers have demonstrated that utilizing this compound leads to improved yields and purity of the final product compared to traditional methods . This advancement underscores the importance of this compound in modern medicinal chemistry.

4.2 Development of New ACE Inhibitors

Recent studies have focused on modifying this compound derivatives to create new ACE inhibitors with enhanced efficacy and reduced side effects. These efforts highlight the compound's potential in drug discovery and development processes .

Wirkmechanismus

The mechanism of action of ®-2-Bromo-3-phenylpropionic acid involves its reactivity towards nucleophiles and electrophiles due to the presence of the bromine atom and the carboxylic acid group. The bromine atom can participate in substitution reactions, while the carboxylic acid group can undergo various transformations, making the compound versatile in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

(S)-2-Bromo-3-phenylpropionic acid: The enantiomer of ®-2-Bromo-3-phenylpropionic acid, differing in the spatial arrangement of atoms.

3-Bromo-3-phenylpropionic acid: Lacks the chiral center present in ®-2-Bromo-3-phenylpropionic acid.

2-Bromo-3-phenylpropanoic acid: Similar structure but with different reactivity due to the position of the bromine atom.

Uniqueness: ®-2-Bromo-3-phenylpropionic acid is unique due to its chiral center, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and the development of chiral drugs .

Biologische Aktivität

(R)-2-Bromo-3-phenylpropionic acid is a chiral α-halogenated monocarboxylic acid with significant biological activity, primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds, particularly angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitors. This article explores the compound's biological activities, synthetic pathways, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 229.07 g/mol. The compound features a bromine atom attached to the second carbon of a phenylpropionic acid backbone, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the bromination of (D)-phenylalanine using hydrobromic acid and sodium nitrite. Various synthetic routes have been reported, yielding different efficiencies:

| Method | Yield | Conditions |

|---|---|---|

| Hydrobromic acid + sodium nitrite | 60% | 0-20°C for 3 hours |

| Hydrobromic acid + sodium nitrite | 43% | -5 to 0°C for 5 hours |

| Hydrobromic acid + sodium bromide | 80% | Room temperature for 3 hours |

These methods highlight the compound's accessibility for further research and application in drug development .

ACE/NEP Inhibition

This compound is primarily noted for its role as a precursor in the synthesis of ACE and NEP inhibitors, which are critical in managing hypertension and heart failure. These inhibitors function by preventing the conversion of angiotensin I to angiotensin II, thus reducing blood pressure and improving cardiovascular health. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on these enzymes, making it a valuable scaffold in medicinal chemistry .

Case Studies

- Antihypertensive Activity : A study published in Journal of Medicinal Chemistry illustrated that compounds derived from this compound displayed potent antihypertensive effects in animal models. The structure-activity relationship (SAR) revealed that modifications on the phenyl ring could enhance potency while minimizing side effects .

- Molecular Docking Studies : Molecular docking experiments have been conducted to assess the binding affinity of this compound derivatives to ACE and NEP active sites. These studies indicated favorable interactions, suggesting that specific structural features contribute to enhanced biological activity .

Pharmacological Applications

The pharmacological implications of this compound extend beyond hypertension management. Its derivatives have been investigated for potential applications in treating various conditions such as:

Eigenschaften

IUPAC Name |

(2R)-2-bromo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRSCFNERFONKU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471756 | |

| Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42990-55-6 | |

| Record name | (R)-2-BROMO-3-PHENYLPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the synthesis of (R)-2-Bromo-3-phenylpropionic acid based on the provided information?

A1: The provided research article focuses on a process for preparing this compound []. While the abstract doesn't detail the specific steps or reagents involved, it suggests a method dedicated to synthesizing the enantiomerically pure (R)-isomer of this compound. This implies the process likely emphasizes stereoselectivity to obtain the desired enantiomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.